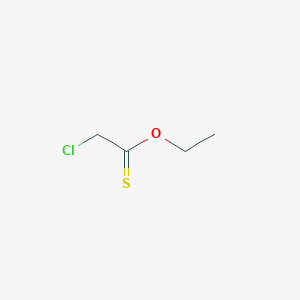

O-Ethyl chloroethanethioate

Description

Properties

CAS No. |

51076-73-4 |

|---|---|

Molecular Formula |

C4H7ClOS |

Molecular Weight |

138.62 g/mol |

IUPAC Name |

O-ethyl 2-chloroethanethioate |

InChI |

InChI=1S/C4H7ClOS/c1-2-6-4(7)3-5/h2-3H2,1H3 |

InChI Key |

CGQQHPYLJSSOML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely employed for converting carbonyl groups to thiocarbonyls. For O-ethyl chloroethanethioate synthesis, LR facilitates the thionation of ethyl chloroacetate (ClCH$$_2$$COOEt) under reflux conditions. The reaction proceeds via nucleophilic attack of the phosphorus atom in LR on the carbonyl oxygen, forming a tetrahedral intermediate that collapses to replace oxygen with sulfur.

- Reagents : Ethyl chloroacetate (1.0 eq), Lawesson’s reagent (0.5 eq), anhydrous toluene.

- Conditions : Reflux at 110°C for 3–5 hours under nitrogen.

- Workup : Add ethanol (2 vol) to decompose LR byproducts (e.g., cyclic thiophosphonate A ), followed by solvent removal and column chromatography (petroleum ether/ethyl acetate).

- Yield : 85–90% after purification.

Optimization and Challenges

- Solvent Selection : Toluene is preferred for its high boiling point and compatibility with LR.

- Byproduct Management : Ethanol or ethylene glycol effectively cleaves byproduct A into water-soluble thiophosphonic acids, simplifying isolation.

- Scalability : Multi-gram syntheses (≥50 g) require extended reflux times (6–8 h) but maintain yields >80%.

Phosphorus Pentasulfide (P$$4$$S$${10}$$)-Mediated Thionation

Reaction Design and Execution

P$$4$$S$${10}$$ with hexamethyldisiloxane (HMDO) offers a cost-effective alternative to LR, particularly for large-scale production. This method avoids chromatographic purification by leveraging hydrolytic decomposition of phosphorus byproducts.

- Reagents : Ethyl chloroacetate (1.0 eq), P$$4$$S$${10}$$ (0.6 eq), HMDO (3.0 eq), elemental sulfur (1.0 eq), xylene.

- Conditions : Reflux at 140°C for 6–8 hours.

- Workup : Quench with ethylene glycol/water (10:1), separate phases, and recrystallize from toluene/heptane.

- Yield : 90–95% with >98% purity.

Key Advantages Over LR

- Cost Efficiency : P$$4$$S$${10}$$ is ~5× cheaper than LR per kilogram.

- Waste Reduction : Byproducts (e.g., thiophosphonic acids) are water-soluble, enabling aqueous disposal without phosphorus contamination.

- Scalability : Demonstrated for 0.2–1.0 mol batches with consistent yields.

Direct Synthesis from Chloroacetyl Chloride and Ethanol

Nucleophilic Acylation Strategy

While less common, this compound can be synthesized via direct acylation of ethanol with chloroacetyl chloride in the presence of a thiophilic catalyst. This method is limited by competing esterification but offers rapid access under mild conditions.

Limitations and Mitigation

- Side Reactions : Ethanol’s nucleophilicity favors ester (ClCH$$2$$COOEt) over thioester formation. Thiophilic catalysts (e.g., ZnCl$$2$$) improve selectivity but reduce yields.

- Purification Challenges : Requires fractional distillation to separate thioester from ester byproducts.

Comparative Analysis of Methodologies

| Parameter | Lawesson’s Reagent | P$$4$$S$${10}$$/HMDO | Direct Acylation |

|---|---|---|---|

| Yield (%) | 85–90 | 90–95 | 70–75 |

| Reaction Time (h) | 3–5 | 6–8 | 12–14 |

| Cost (USD/mol) | 120–150 | 30–40 | 50–60 |

| Purification Complexity | Moderate | Low | High |

| Scalability | Medium (≤100 g) | High (≥1 kg) | Low (≤50 g) |

Key Insights :

- P$$4$$S$${10}$$/HMDO is optimal for industrial-scale synthesis due to low cost and minimal waste.

- Lawesson’s Reagent suits lab-scale production where purity is prioritized.

- Direct Acylation remains niche due to selectivity issues.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Carbon

The electron-withdrawing thioester group enhances the electrophilicity of the adjacent chlorine, enabling S2 reactions with nucleophiles:

Elimination Reactions

Under thermal or basic conditions, dehydrohalogenation can occur, forming α,β-unsaturated thioesters:

-

Kinetics : Follows first-order dependence on substrate concentration .

-

Activation Energy : Estimated at 90–110 kJ/mol based on analogous chloroacetates .

Participation in Cycloaddition and Coupling Reactions

Thioesters are key intermediates in oxidative coupling and cyclization processes:

-

Radical-mediated coupling : Initiated by UV light or peroxides (e.g., DTBP), forming C–S bonds .

-

Rhodium-catalyzed cyclization : Forms heterocyclic compounds (e.g., thiolactones) via C–H activation .

Thermal and Catalytic Decomposition

At elevated temperatures (>150°C), O-ethyl chloroethanethioate undergoes homolytic cleavage , generating radicals:

-

Byproducts : Ethylene, chloroacetone, and polysulfides observed in gas-phase pyrolysis .

-

Catalytic Effects : Transition metals (e.g., Fe, Cu) accelerate decomposition, promoting C–S bond scission .

Hydrolysis Kinetics

Hydrolysis rates depend on pH and temperature:

| pH | Temperature (°C) | Half-life (h) | Mechanism | Reference |

|---|---|---|---|---|

| 7 | 25 | 48–72 | S2 | |

| 10 | 25 | 2–4 | Base-catalyzed | |

| 3 | 50 | 12–18 | Acid-catalyzed |

Scientific Research Applications

O-Ethyl chloroethanethioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study enzyme mechanisms involving thioester substrates.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

Industrial Applications: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl chloroethanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can act as a nucleophile, participating in various chemical reactions. In biological systems, thioesters are known to be involved in acyl transfer reactions, where the acyl group is transferred to nucleophilic sites on enzymes or other biomolecules.

Comparison with Similar Compounds

Reactivity :

Toxicity :

- Acute exposure causes central nervous system (CNS) depression, dizziness, and respiratory irritation .

Ethyl Chloroacetate

Chemical Structure : C₄H₇ClO₂ (Cl-CH₂-C(=O)-O-CH₂CH₃)

Physical Properties :

- State : Liquid at room temperature.

- Reactivity: Hydrolyzes in water to form chloroacetic acid and ethanol.

Hazard Profile :

- Incompatibilities : Reacts with strong bases (e.g., NaOH), oxidizing agents (e.g., peroxides), and reducing agents .

- Toxicity : Causes severe skin/eye irritation and respiratory distress upon inhalation .

O-Ethyl Ethylphosphonothionochloridate (CAS 1497-68-3)

Chemical Structure : C₄H₁₀ClOPS (Cl-P(=S)(-O-CH₂CH₃)-CH₂CH₃)

Physical Properties :

Toxicity :

- Organophosphorus compounds are often potent acetylcholinesterase inhibitors, leading to neurotoxicity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.